molecular formula C19H14N2O B6337135 3-((2-Methyl-4-quinolyl)amino)inden-1-one CAS No. 1024400-94-9

3-((2-Methyl-4-quinolyl)amino)inden-1-one

Cat. No.: B6337135
CAS No.: 1024400-94-9
M. Wt: 286.3 g/mol
InChI Key: JYPCXCXRJZKVFK-UHFFFAOYSA-N
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Description

3-((2-Methyl-4-quinolyl)amino)inden-1-one is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an indene-1-one core linked to a quinoline moiety through an amino group. The combination of these two pharmacophores endows the compound with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methyl-4-quinolyl)amino)inden-1-one typically involves the nucleophilic addition of 2-methyl-4-quinolineamine to an indene-1-one derivative. The reaction is usually carried out under basic conditions to facilitate the nucleophilic attack. Common reagents used in this synthesis include alkyl acetates and dialkyl phthalates .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((2-Methyl-4-quinolyl)amino)inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can yield amino-indene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline or indene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles like alkyl halides and amines are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, amino-indene derivatives, and substituted quinoline or indene compounds.

Scientific Research Applications

3-((2-Methyl-4-quinolyl)amino)inden-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2-Methyl-4-quinolyl)amino)inden-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and proteins, thereby modulating their function. This interaction can lead to the inhibition of key enzymes and signaling pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    Indane-1,3-dione: Shares a similar indene core but lacks the quinoline moiety.

    2-Methyl-4-quinolineamine: Contains the quinoline structure but without the indene-1-one linkage.

Uniqueness

The uniqueness of 3-((2-Methyl-4-quinolyl)amino)inden-1-one lies in its dual pharmacophore structure, which combines the properties of both indene-1-one and quinoline. This duality enhances its chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

3-[(2-methylquinolin-4-yl)amino]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c1-12-10-17(15-8-4-5-9-16(15)20-12)21-18-11-19(22)14-7-3-2-6-13(14)18/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPCXCXRJZKVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC3=CC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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